molecular formula C10H13NO4S B15263759 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid

3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid

Cat. No.: B15263759
M. Wt: 243.28 g/mol
InChI Key: ACKSOKCXWLDYEM-UHFFFAOYSA-N
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Description

3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid is a chemical compound with the molecular formula C10H13NO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a methanesulfonyl group attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine, which is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 6-methylpyridin-2-yl methanesulfonate.

    Formation of Propanoic Acid Derivative: The intermediate is then subjected to a reaction with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Methylpyridin-2-yl)methanesulfonyl]butanoic acid
  • 3-[(6-Methylpyridin-2-yl)methanesulfonyl]ethanoic acid
  • 3-[(6-Methylpyridin-2-yl)methanesulfonyl]pentanoic acid

Uniqueness

3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid is unique due to its specific structural features, such as the combination of a pyridine ring with a methanesulfonyl group and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-[(6-methylpyridin-2-yl)methylsulfonyl]propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-8-3-2-4-9(11-8)7-16(14,15)6-5-10(12)13/h2-4H,5-7H2,1H3,(H,12,13)

InChI Key

ACKSOKCXWLDYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CS(=O)(=O)CCC(=O)O

Origin of Product

United States

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